4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Übersicht

Beschreibung

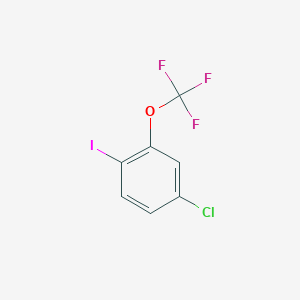

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It has a distinct halogenated benzene odor .

Synthesis Analysis

This compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another synthesis method involves the aminocarbonylation of 4-Iodobenzotrifluoride in DMF using phosphoryl chloride .Molecular Structure Analysis

The molecular formula of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is C7H3ClF3IO . Its structure includes a benzene ring with chlorine, iodine, and a trifluoromethoxy group attached to it .Chemical Reactions Analysis

4-Iodobenzotrifluoride, a related compound, undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . The mechanism of the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes has also been investigated .Physical And Chemical Properties Analysis

The compound has a density of 2.0±0.1 g/cm³ . Its boiling point is 232.1±40.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.0±3.0 kJ/mol . The flash point is 94.2±27.3 °C . The index of refraction is 1.537 .Wissenschaftliche Forschungsanwendungen

Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : “4-Chloro-1-iodo-2-(trifluoromethoxy)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Trifluoromethoxybiphenylyl-2′-Diazonium Salts

- Field : Organic Chemistry .

- Application : “4-Chloro-1-iodo-2-(trifluoromethoxy)benzene” may be used to synthesize 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this synthesis were not provided in the source .

Mizoroki-Heck Reaction

- Field : Organic Chemistry .

- Application : 4-Iodobenzotrifluoride, which can be synthesized from “4-Chloro-1-iodo-2-(trifluoromethoxy)benzene”, may be employed as a substrate with an electron-deficient aromatic ring, during the Mizoroki-Heck reaction with acrylic acid .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The reaction affords 4-trifluoromethylcinnnamic acid .

Synthesis of Aryl Trifluoromethyl Ethers

- Field : Organic Chemistry .

- Application : “4-Chloro-1-iodo-2-(trifluoromethoxy)benzene” can be used to prepare aryl trifluoromethyl ethers via hydrogenolysis .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this synthesis were not provided in the source .

Electron Diffraction and Spectroscopy Studies

- Field : Physical Chemistry .

- Application : The conformation of compounds like “4-Chloro-1-iodo-2-(trifluoromethoxy)benzene” in the gas phase can be studied by electron diffraction and spectroscopy supplemented with ab initio calculations .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies were not provided in the source .

Eigenschaften

IUPAC Name |

4-chloro-1-iodo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUODVRGIROJIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)

![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)

![Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate](/img/structure/B1459485.png)

propylamine](/img/structure/B1459488.png)